2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid
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Description
“2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid” is a chemical compound with the CAS Number: 733030-43-8 . It has a molecular weight of 332.33 . The IUPAC name for this compound is {4-[(diethylamino)sulfonyl]-2-nitrophenoxy}acetic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid” is C12H16N2O7S . The InChI Code is 1S/C12H16N2O7S/c1-3-13(4-2)22(19,20)9-5-6-11(21-8-12(15)16)10(7-9)14(17)18/h5-7H,3-4,8H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical form of “2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid” is a powder . It is stored at room temperature . The molecular weight is 332.33 .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid,” but unfortunately, the available online resources do not provide detailed information on specific applications for this compound. The search results mostly include product listings and safety data sheets without mentioning unique applications .
properties
IUPAC Name |
2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7S/c1-3-13(4-2)22(19,20)9-5-6-11(21-8-12(15)16)10(7-9)14(17)18/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTFODJAPSGKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid |
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